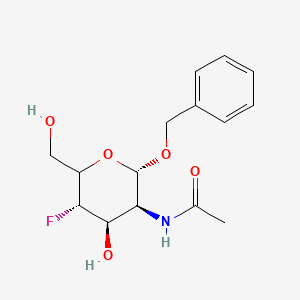

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is a synthetic carbohydrate derivative used primarily in glycobiology research. This compound is notable for its structural modifications, which include the presence of a benzyl group, an acetamido group, and a fluorine atom. These modifications make it a valuable tool for studying carbohydrate chemistry and the biological roles of sugars.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranose derivative, followed by the introduction of the acetamido group. The fluorine atom is then introduced via a nucleophilic substitution reaction. Finally, the benzyl group is added through benzylation. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can modify the acetamido group or the benzyl group, leading to different oxidation products.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .

Applications De Recherche Scientifique

Chemical Synthesis

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can be synthesized through several methods involving the modification of glucopyranose derivatives. One notable synthesis involves the conversion of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside into its fluoro derivative using fluoride ion displacement of a methylsulfonyloxy group. This method highlights the versatility of this compound in synthetic organic chemistry, particularly in creating glycosylation precursors for further biological studies .

Antiviral Properties

Research indicates that derivatives of benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, closely related to this compound, show promise in enhancing human immunodeficiency virus (HIV) replication and infectivity when tested in vitro. The compound acts as an inhibitor of O-glycosylation, which is crucial for viral entry and replication processes . This suggests that this compound may play a role in developing antiviral therapies targeting HIV.

Inhibition of Glycosaminoglycan Biosynthesis

Another significant application is its role as an inhibitor in the biosynthesis of glycosaminoglycans. This property can be particularly relevant in understanding and potentially treating conditions associated with abnormal glycosaminoglycan production, such as certain genetic disorders and cancers .

Therapeutic Potential

The therapeutic implications of this compound extend into various fields:

- Anti-infection : Its ability to inhibit viral replication positions it as a candidate for antiviral drug development.

- Cancer Research : By modulating glycosylation processes, it may influence tumor progression and metastasis.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetamido and fluorine groups can influence the binding affinity and specificity of the compound for these targets, thereby modulating their activity. This makes it a valuable tool for studying enzyme-substrate interactions and the effects of structural modifications on biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Contains additional benzoyl groups, which can further modify its reactivity and interactions with biological targets.

Uniqueness

Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity, while the acetamido and fluorine groups influence its reactivity and binding interactions. These features make it a versatile compound for various research applications .

Activité Biologique

Benzyl 2-acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose (Bz-FGalNAc) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article provides a comprehensive overview of the biological activity of Bz-FGalNAc, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C15H20FNO5

Molecular Weight: 323.33 g/mol

CAS Number: 290819-73-7

IUPAC Name: N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Synthesis and Derivatives

The synthesis of Bz-FGalNAc involves multiple steps, including the introduction of the fluorine atom at the 4-position of the glucopyranose ring. The compound has been shown to inhibit certain glycosylation pathways, which are crucial for the proper functioning of glycoproteins. For instance, it acts as a competitive inhibitor of O-glycan chain elongation by blocking β1,3-galactosyltransferase activity .

Mechanisms of Biological Activity

Bz-FGalNAc's biological activity primarily revolves around its interference with glycosylation processes:

- Inhibition of Mucin Biosynthesis: Bz-FGalNAc has been identified as an effective inhibitor of mucin biosynthesis. This inhibition is significant because mucins play a critical role in various physiological processes and pathologies, including cancer progression and viral infections .

- Impact on Viral Replication: Research indicates that Bz-FGalNAc can affect viral infectivity and replication by altering O-glycosylation patterns on host cells. This alteration can potentially reduce the efficiency of viral entry and replication within host cells .

Case Studies and Experimental Evidence

-

In Vitro Studies on HIV Replication:

- A study investigated the effects of Bz-FGalNAc on HIV replication in peripheral blood mononuclear cells (PBMCs). The compound was shown to significantly reduce HIV infectivity by inhibiting O-glycosylation pathways that are essential for viral entry .

- Treatment with Bz-FGalNAc resulted in altered expression levels of HIV co-receptors (CCR5 and CXCR4), indicating a disruption in the typical infection process.

- Glycosaminoglycan Biosynthesis:

- Neuroprotective Effects:

Data Table: Biological Activities of Bz-FGalNAc

Propriétés

IUPAC Name |

N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJHAJQQMKGKKF-DVAATCQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.